Hexaethylene glycol monohexadecyl ether

Catalog No.
S3557266
CAS No.
5168-91-2
M.F
C28H58O7
M. Wt
506.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexaethylene glycol monohexadecyl ether

CAS Number

5168-91-2

Product Name

Hexaethylene glycol monohexadecyl ether

IUPAC Name

2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C28H58O7

Molecular Weight

506.8 g/mol

InChI

InChI=1S/C28H58O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-30-19-21-32-23-25-34-27-28-35-26-24-33-22-20-31-18-16-29/h29H,2-28H2,1H3

InChI Key

UOFCAQWHTQFNHS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO

Solubilization and Stabilization of Membrane Proteins

Membrane proteins are essential components of cells, playing crucial roles in various biological processes. However, they are often difficult to study due to their poor solubility in aqueous solutions. Hexaethylene glycol monohexadecyl ether acts as a mild detergent . Its hydrophilic head group interacts with water, while the lipophilic tail interacts with the hydrophobic regions of membrane proteins. This allows C16E6 to gently extract and solubilize membrane proteins, making them amenable to further research techniques such as:

  • X-ray Crystallography: By arranging proteins into highly ordered crystals, X-ray crystallography helps determine their three-dimensional structure . C16E6 can be used to maintain the integrity and stability of membrane proteins during the crystallization process .
  • Electron Microscopy: This technique allows visualization of proteins at high magnifications. C16E6 can help preserve the structure of membrane proteins during preparation for electron microscopy .

Other Research Applications

Beyond membrane proteins, Hexaethylene glycol monohexadecyl ether finds application in various scientific research areas:

  • Drug Delivery Systems: C16E6 can improve the solubility and bioavailability of poorly soluble drugs, making them more effective for therapeutic use .
  • Nanotechnology: C16E6 can be used to stabilize nanoparticles and control their interactions with biological systems .
  • Diagnostic Analysis: C16E6 can be used in various assays and diagnostic tests to improve the solubility and stability of biomolecules involved .

Hexaethylene glycol monohexadecyl ether, with the chemical formula C28H58O7, is a nonionic surfactant belonging to the class of polyoxyethylene ethers. It features a long hydrophobic hexadecyl chain (16 carbon atoms) attached to a hydrophilic hexaethylene glycol moiety. This unique structure allows it to exhibit both surfactant properties and compatibility with various formulations in biological and industrial applications. The compound is typically characterized by its emulsifying, solubilizing, and wetting properties, making it valuable in numerous formulations such as cosmetics, pharmaceuticals, and food products .

  • Emulsify: Facilitate the formation and stabilization of emulsions, where two immiscible liquids (e.g., oil and water) are dispersed as fine droplets [].
  • Solubilize: Enhance the solubility of hydrophobic compounds in water by forming micelles, which can encapsulate these compounds within their hydrophobic core [].
  • Wetting: Improve the ability of water to spread on a surface by reducing the surface tension [].

These functionalities make C16E6 useful in various research areas, such as formulation development, membrane studies, and protein extraction [].

  • Mild Skin Irritation: Prolonged or repeated contact with C16E6 might cause skin irritation.
  • Eye Irritation: Contact with eyes could cause irritation.
  • Environmental Impact: Surfactants can have adverse effects on aquatic ecosystems at high concentrations. Proper disposal practices are recommended.
Typical of ethers and alcohols. Key reactions include:

  • Esterification: It can react with acids to form esters, particularly in the presence of catalysts.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield hexadecyl alcohol and hexaethylene glycol.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the conditions.

These reactions highlight its potential reactivity in synthetic chemistry as well as in biological systems .

Hexaethylene glycol monohexadecyl ether exhibits several biological activities:

  • Antimicrobial Properties: Studies have indicated that it possesses antimicrobial activity against certain bacteria and fungi, making it useful in preserving formulations.
  • Cell Membrane Interaction: As a surfactant, it can interact with cell membranes, potentially affecting permeability and cellular uptake of other compounds .
  • Biocompatibility: Its nonionic nature allows for lower toxicity compared to ionic surfactants, making it suitable for pharmaceutical applications where biocompatibility is critical .

The synthesis of hexaethylene glycol monohexadecyl ether typically involves the following methods:

  • Ethoxylation: Hexadecyl alcohol is reacted with ethylene oxide under controlled conditions to produce the polyoxyethylene ether.
  • Transesterification: This method involves reacting hexaethylene glycol with hexadecyl esters to form the desired ether.
  • Direct Etherification: Hexadecyl halides can react with hexaethylene glycol in the presence of a base to yield hexaethylene glycol monohexadecyl ether.

These methods allow for the production of the compound with varying degrees of purity and molecular weight .

Hexaethylene glycol monohexadecyl ether has diverse applications across multiple fields:

  • Cosmetics and Personal Care: Used as an emulsifier and solubilizer in creams, lotions, and shampoos.
  • Pharmaceuticals: Acts as a drug delivery agent due to its ability to enhance solubility and stability of active ingredients.
  • Food Industry: Serves as an additive for improving texture and stability in food products.
  • Industrial

Hexaethylene glycol monohexadecyl ether shares structural similarities with other polyoxyethylene ethers but exhibits unique properties due to its specific alkyl chain length. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Hexaethylene glycol monododecyl etherC24H50O7Shorter alkyl chain; used primarily in personal care products.
Polyoxyethylene (20) sorbitan monolaurateC24H46O6Nonionic surfactant; widely used as an emulsifier.
Ethylene glycol monohexadecyl etherC18H38O2Lacks the additional ethylene oxide units; simpler structure.

The primary uniqueness of hexaethylene glycol monohexadecyl ether lies in its longer hydrophobic chain combined with multiple ethylene oxide units, which enhances its emulsifying capabilities while maintaining low toxicity levels compared to similar compounds .

XLogP3

6.5

Wikipedia

3,6,9,12,15,18-Hexaoxatetratriacontan-1-ol

Dates

Modify: 2023-08-20

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